![molecular formula C19H15N3O4 B2608693 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide CAS No. 609792-19-0](/img/structure/B2608693.png)

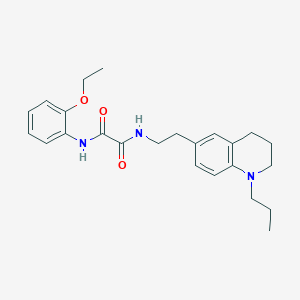

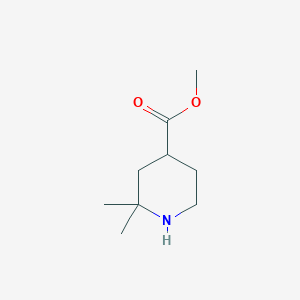

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized and studied for their chemosensor properties . These compounds contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Synthesis Analysis

The synthesis of these compounds involves the reaction of the bromine derivative with ethylenediamine or N-(2-aminoethyl)acetamide, followed by acidic hydrolysis of the amide . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Molecular Structure Analysis

The molecular weight of a related compound, 1H,3H-Benzo[de]isoquinolin-2-ylamine, is 184.24 . The InChI code is 1S/C12H12N2/c13-14-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,13H2 .Chemical Reactions Analysis

The reactions involved in the synthesis of these compounds are accompanied by the disappearance of the signal for the NH2 group protons in the 1H NMR spectra and the appearance of signals for additional aromatic and CH protons .Physical and Chemical Properties Analysis

The physical form of a related compound, 1H,3H-Benzo[de]isoquinolin-2-ylamine, is a brown solid .Aplicaciones Científicas De Investigación

Photophysical Properties and Aggregation Enhanced Emission

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide, as part of the 1,8-naphthalimide derivatives, exhibits unique photophysical properties. These compounds form nanoaggregates in aqueous-DMF solutions, showing aggregation-enhanced emission (AEE). The emission intensity of these compounds varies according to their specific structures, influenced by π-π stacking and intermolecular interactions. Such properties are critical in developing advanced materials for optical and electronic applications, highlighting the compound's potential in creating high-performance fluorescent materials (Srivastava et al., 2016).

Organic Synthesis and Chemical Reactivity

The compound is also relevant in organic synthesis and chemical reactivity studies. For instance, reactions involving similar naphthalimide derivatives have been explored for generating substituted isoquinolines, showcasing the compound's utility in synthesizing complex organic structures. This highlights its role in the development of new synthetic routes and methodologies in organic chemistry, potentially leading to new therapeutic agents or materials with unique properties (Abdou et al., 2002).

Electronic and Optical Material Development

Further research into similar naphthalimide-based compounds has focused on their electronic structure, absorption spectra, and nonlinear optical (NLO) properties. These studies are pivotal in designing new materials for electronic and photonic applications, such as organic light-emitting diodes (OLEDs), solar cells, and optical switches. The insights gained from these studies can guide the development of materials with tailored electronic and optical properties for specific applications (Halim & Ibrahim, 2017).

Corrosion Inhibition

Research on benzimidazole derivatives based on 8-hydroxyquinoline, structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These findings are significant for industries dealing with metal preservation and protection, suggesting the compound's derivatives could be developed into effective corrosion inhibitors (Rbaa et al., 2020).

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used as chemosensors for various cations .

Mode of Action

Related compounds have been reported to exhibit the properties of highly effective fluorescent chemosensors for various cations, with the principal mechanism of action being the pet (photoinduced electron transfer) effect .

Biochemical Pathways

It’s known that similar compounds can affect the fluorescence properties of certain systems, which could potentially influence various biochemical pathways .

Result of Action

Related compounds have been reported to exhibit high chemosensor selectivity in the determination of anions .

Action Environment

It’s known that the properties of similar compounds can be varied by changing the fluorophore structure present in such systems .

Direcciones Futuras

These compounds are of special interest as they contain a free amino group capable of further transformation, particularly with the introduction of additional complex-forming fragments and/or fluorophores . This makes it possible to vary the effectiveness, selectivity, and other parameters of the sensors .

Propiedades

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,2-oxazol-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-16(20-15-9-11-26-21-15)8-3-10-22-18(24)13-6-1-4-12-5-2-7-14(17(12)13)19(22)25/h1-2,4-7,9,11H,3,8,10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDZUYBHJHLWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NOC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide](/img/structure/B2608623.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)